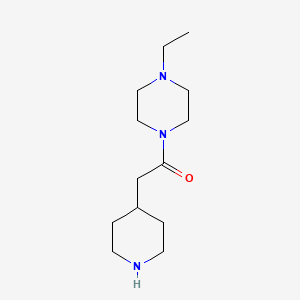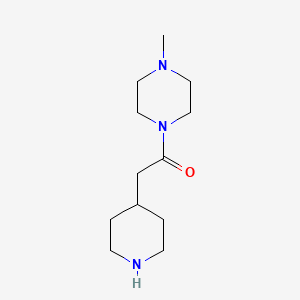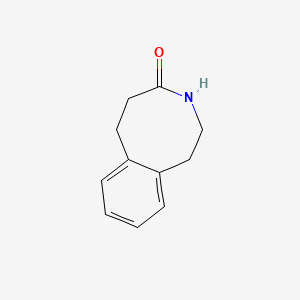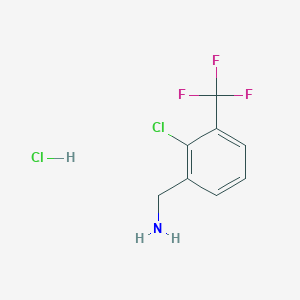
(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride
Übersicht
Beschreibung
(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a methanamine group attached to a benzene ring, making it a versatile intermediate in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The process begins with 2-chloro-3-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Automated Amination: Employing automated systems to control the amination reaction, ensuring precise addition of reagents and maintaining optimal reaction conditions.
Crystallization: The final product is purified through crystallization, ensuring high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted phenylmethanamines.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Ligand Formation: Acts as a ligand in coordination chemistry, forming complexes with metals.
Biology and Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry
Polymer Production: Utilized in the production of specialty polymers with unique properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, affecting biochemical pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride
- (2-Chloro-3-(difluoromethyl)phenyl)methanamine hydrochloride
- (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride
Uniqueness
- Substitution Pattern : The specific positioning of the chloro and trifluoromethyl groups on the benzene ring imparts unique reactivity and properties.
- Reactivity : The presence of both electron-withdrawing and electron-donating groups influences its reactivity in chemical reactions, making it a versatile intermediate.
This detailed overview provides a comprehensive understanding of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUQDMMHZDTEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)
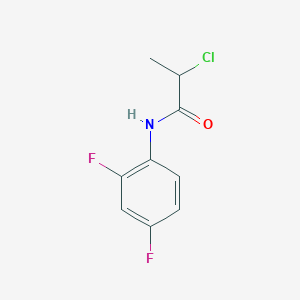





![1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine](/img/structure/B3383177.png)
![3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3383187.png)
